Aqueous Solubility vs. Piperidine Analogs
2-(Azetidin-3-yl)propan-2-ol exhibits a calculated LogP of -0.0233, which is significantly lower than the LogP range typically observed for piperidine-based analogs (LogP ~0.5 to 1.5). This low lipophilicity is a direct consequence of its azetidine core and hydrophilic tertiary alcohol, correlating with improved aqueous solubility and reduced non-specific binding . While the hydrochloride salt (CAS 1357923-33-1) is known to further enhance solubility, the free base form of 2-(Azetidin-3-yl)propan-2-ol maintains a favorable LogP for aqueous formulations .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.0233 |
| Comparator Or Baseline | Piperidine analogs (typical LogP range: 0.5 to 1.5) |
| Quantified Difference | LogP reduction of >0.5 units |
| Conditions | Computed using standard cheminformatics software |
Why This Matters
Lower LogP correlates with better aqueous solubility and reduced non-specific binding, which is critical for assay reliability and formulation development.
